molecular formula C9H17NO2 B146638 2-(Diethylamino)ethyl acrylate CAS No. 2426-54-2

2-(Diethylamino)ethyl acrylate

Cat. No. B146638
CAS RN: 2426-54-2
M. Wt: 171.24 g/mol
InChI Key: QHVBLSNVXDSMEB-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl acrylate is a chemical compound that is related to acrylamide and methacrylate derivatives. It is known for its use in the synthesis of polymers with specific properties, such as thermosensitivity and pH-sensitivity. The compound is often used in the field of polymer chemistry and materials science, particularly in the development of smart materials and biosensors.

Synthesis Analysis

The synthesis of polymers involving 2-(diethylamino)ethyl acrylate derivatives is typically achieved through radical polymerization. For instance, a copolymer of vinylferrocene, acrylamide, and 2-(diethylamino)ethyl methacrylate was synthesized using free-radical polymerization . Similarly, poly(N-[2-(diethylamino)ethyl]acrylamide) was synthesized by radical polymerization, indicating that this method is a common approach for creating polymers with 2-(diethylamino)ethyl acrylate or its derivatives .

Molecular Structure Analysis

The molecular structure of polymers derived from 2-(diethylamino)ethyl acrylate is characterized by the presence of diethylamino groups, which can impart specific properties to the polymer, such as sensitivity to pH and temperature. The molecular weight of such polymers can vary; for example, the molecular weight of poly(N-[2-(diethylamino)ethyl]acrylamide) was found to be 18 × 10^3 .

Chemical Reactions Analysis

The chemical reactivity of 2-(diethylamino)ethyl acrylate derivatives allows for their incorporation into various copolymers. In the study of the copolymer involving vinylferrocene and acrylamide, the presence of 2-(diethylamino)ethyl methacrylate facilitated the incorporation of vinylferrocene and affected the molecular weight of the resulting copolymer . Although not directly related to 2-(diethylamino)ethyl acrylate, the synthesis of γ-oxo-acrylates from ethyl 2,4-dioxoalkanoates demonstrates the reactivity of acrylate compounds in general .

Physical and Chemical Properties Analysis

Polymers containing 2-(diethylamino)ethyl acrylate units exhibit unique physical and chemical properties. For example, the copolymer synthesized in displayed reversible redox electrochemical characteristics due to the ferrocene moieties. This property was utilized in the development of electrochemical biosensors. Additionally, the thermosensitive and pH-sensitive nature of poly(N-[2-(diethylamino)ethyl]acrylamide) was observed, with phase separation temperatures in buffer solutions being influenced by concentration and pH .

Relevant Case Studies

The copolymer of vinylferrocene, acrylamide, and 2-(diethylamino)ethyl methacrylate was used to create biosensors that could measure glucose levels in blood. These biosensors showed good reproducibility and stability, with a low level of ferrocene leaching during testing . The study of poly(N-[2-(diethylamino)ethyl]acrylamide) in buffer solutions revealed its potential for applications that require responsiveness to environmental changes, such as smart drug delivery systems .

Scientific Research Applications

Thermoresponsive and pH/CO2-Responsive Polymers

A notable application of 2-(diethylamino)ethyl acrylate is in the creation of thermoresponsive polymers. For instance, a study by Jiang, Feng, Lu, and Huang (2014) synthesized a new acrylamide monomer that incorporates N,N-diethylamino ethyl groups, resulting in polymers with thermoresponsive properties influenced by molecular weight, salt concentration, and pH value of the aqueous solution. The lower critical solution temperature (LCST) of the homopolymer could be tuned by changing the pH, and interestingly, CO2 gas also reversibly adjusted the solubility of the polymer (Jiang, Feng, Lu, & Huang, 2014). Similarly, Song, Wang, Gao, Wang, and Zhang (2016) proposed a multi-stimuli-responsive homopolymer combining the thermoresponsive and pH/CO2-responsive moieties of diethylamino and acrylamide groups, which could significantly affect the thermoresponse of the polymer in aqueous solution at the LCST (Song, Wang, Gao, Wang, & Zhang, 2016).

Surface Modification and Polymerization Techniques

Another application area is the modification of surface properties and polymerization techniques. Ding, Floyd, and Walters (2009) investigated the polymerization of poly(amino (meth)acrylate) brushes on silicon substrates, demonstrating successful surface-confined polymerization for a series of poly(amine (meth)acrylate) brushes (Ding, Floyd, & Walters, 2009).

Drug Delivery and Biomedical Applications

2-(Diethylamino)ethyl acrylate has also been employed in drug delivery and biomedical applications. For instance, Zhang et al. (2013) reported the use of 2-(diethylamino)ethyl acrylate-based thermoresponsive synthetic hydrogels for long-term human embryonic stem cell growth and pluripotency, offering a flexible and scalable approach for improving the efficacy and safety of human embryonic stem cell culture systems (Zhang et al., 2013). May-Pat, Cervantes-Uc, and Flores-Gallardo (2013) studied the fracture behavior of acrylic bone cements modified with 2-(diethylamino)ethyl-acrylate, highlighting its potential in biomedical material applications (May-Pat, Cervantes-Uc, & Flores-Gallardo, 2013).

Environmental and Polymer Science Applications

In the realm of environmental and polymer science, Jiang, Chun, Lu, and Xiaoyu (2017) synthesized dual-gas responsive polymers that display distinct CO2 and O2 responsiveness, indicating potential applications in biomedicine and environmental technology (Jiang, Chun, Lu, & Xiaoyu, 2017).

Safety And Hazards

2-(Diethylamino)ethyl acrylate is classified as dangerous. It is harmful if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage. It may also cause an allergic skin reaction . Safety measures include wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Future Directions

The future directions for 2-(Diethylamino)ethyl acrylate are likely to involve further exploration of its properties and potential applications. For instance, its use in the fabrication of gold/acrylic polymer nanocomposites and in the synthesis of water-soluble polymers like PDMAEMA suggests potential applications in materials science and biotechnology.

properties

IUPAC Name

2-(diethylamino)ethyl prop-2-enoate
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InChI

InChI=1S/C9H17NO2/c1-4-9(11)12-8-7-10(5-2)6-3/h4H,1,5-8H2,2-3H3
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InChI Key

QHVBLSNVXDSMEB-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)CCOC(=O)C=C
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Molecular Formula

C9H17NO2
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Related CAS

25085-18-1
Record name Poly(diethylaminoethyl acrylate)
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DSSTOX Substance ID

DTXSID4051900
Record name 2-(Diethylamino)ethyl acrylate
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Molecular Weight

171.24 g/mol
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Physical Description

Clear light yellow liquid; [MSDSonline]
Record name 2-(Diethylamino)ethyl acrylate
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Boiling Point

70 °C @ 0.67 kPa (5 mm Hg)
Record name 2-(DIETHYLAMINO)ETHYL ACRYLATE
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Flash Point

195 °F (91 °C) (open cup)
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Density

1.4425 @ 20 °C/4 °C
Record name 2-(DIETHYLAMINO)ETHYL ACRYLATE
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Vapor Density

5.9 (AIR= 1)
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Vapor Pressure

0.23 [mmHg]
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Product Name

2-(Diethylamino)ethyl acrylate

CAS RN

2426-54-2
Record name (Diethylamino)ethyl acrylate
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Record name 2-Propenoic acid, 2-(diethylamino)ethyl ester
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Melting Point

< -60 °C
Record name 2-(DIETHYLAMINO)ETHYL ACRYLATE
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Synthesis routes and methods

Procedure details

50 Grams of N,N-diethylaminoethyl methacrylate, 50 g. of methyl methacrylate, 1 g. of Dupanol ME, 1 g. of Emulphor ON-870, 6 g. of ethylene diacrylate, 1 g. of potassium persulfate, and 0.5 g. of sodium bisulfite are dissolved or mixed with 1,000 g. of water. This mixture is tumbled in a water bath at 60° C. for 24 hr. to obtain a crosslinked copolymer of methyl methacrylate and N,N-diethylaminoethyl acrylate. The crosslinked polymer is separated from the aqueous dispersion by the method described in Example 4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
AS Rodrigues, MT Charreyre, A Favier, C Baleizão… - Polymer …, 2019 - pubs.rsc.org
We prepared novel temperature and pH responsive copolymers of [2-(acryloyloxy)ethyl] trimethylammonium chloride (AEtMACl) and 2-(diethylamino)ethyl acrylate (DEAEA) by RAFT …
Number of citations: 5 pubs.rsc.org
G Lu, Y Li, H Gao, H Guo, X Zheng… - Journal of Polymer …, 2013 - Wiley Online Library
A series of well-defined amphiphilic graft copolymer containing hydrophobic polyallene-based backbone and hydrophilic poly (2-(diethylamino) ethyl acrylate)(PDEAEA) side chains …
Number of citations: 13 onlinelibrary.wiley.com
A May-Pat, JM Cervantes-Uc, SG Flores-Gallardo - Polymer testing, 2013 - Elsevier
The fracture behavior of acrylic bone cements modified with comonomers containing amine groups was studied using the essential work of fracture approach. The cements were …
Number of citations: 8 www.sciencedirect.com
R Zhang, HK Mjoseng, MA Hoeve, NG Bauer… - Nature …, 2013 - nature.com
Cultures of human embryonic stem cell typically rely on protein matrices or feeder cells to support attachment and growth, while mechanical, enzymatic or chemical cell dissociation …
Number of citations: 135 www.nature.com
Y Zhang, M Bradley, J Geng - research.ed.ac.uk
Fig. S9 (a) Synthesis of star polymer P1d and P1e using methyl methacrylate and 2-(diethylamino) ethyl acrylate as monomers;(b) and (c) 1H NMR spectra (in d6-DMSO) of P1d and …
Number of citations: 0 www.research.ed.ac.uk
A Hansen, R Zhang, M Bradley - Macromolecular rapid …, 2012 - Wiley Online Library
Arrays of 84 polymer gradients, fabricated on a single glass microscope slide, were generated by inkjet printing, allowing a combination of high‐throughput and true combinatorial …
Number of citations: 18 onlinelibrary.wiley.com
N Gündoğdu, M Coşkun - Journal of Macromolecular Science, Part …, 2016 - Taylor & Francis
In this study, the molecular imprinting polymer (MIP) was prepared using α-naphtholphthalein as a template, 2-(diethylamino)ethyl acrylate as a functional monomer and ethylene glycol …
Number of citations: 6 www.tandfonline.com
FV de Macedo Almeida, G Carvalhão, JP Farinha… - phantomsfoundation.com
1. Abstract Hyperthermia is an emergent therapeutical strategy as tumour cells are more susceptible than “normal” cells to rises in temperature. One of the biggest challenges in …
Number of citations: 2 phantomsfoundation.com
JL Grace, JX Huang, SE Cheah, NP Truong… - RSC …, 2016 - pubs.rsc.org
The balance of cationicity and hydrophobicity can profoundly affect the performance of antimicrobial polymers. To this end a library of 24 cationic polymers with uniquely low degrees of …
Number of citations: 69 pubs.rsc.org
TP Martin, KL Sedransk, K Chan, SH Baxamusa… - …, 2007 - ACS Publications
Vapor-phase deposition and characterization of covalently bound polymer coatings using type II surface photoinitiation of the monomers (dimethylamino)methyl styrene (DMAMS) and (…
Number of citations: 33 pubs.acs.org

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